![molecular formula C55H70O5 B1271858 4-tert-Butylcalix[5]arene CAS No. 81475-22-1](/img/structure/B1271858.png)

4-tert-Butylcalix[5]arene

Übersicht

Beschreibung

4-tert-Butylcalix arene is a macrocyclic compound with a unique structural framework that consists of phenolic units linked by methylene bridges. This structure forms a cavity that can interact with various guest molecules, making it an interesting subject for inclusion studies and supramolecular chemistry. The calixarene family, to which 4-tert-Butylcalix arene belongs, is known for its versatile host-guest chemistry and ability to form complexes with a wide range of substances, from small organic molecules to metal ions .

Synthesis Analysis

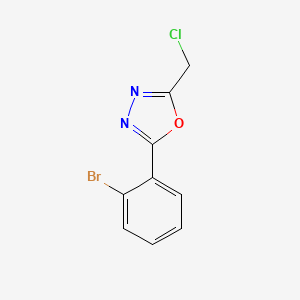

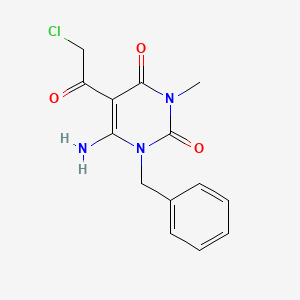

The synthesis of calixarenes can be achieved through various methods. For instance, p-tert-butylthiacalix arene, a sulfur-bridged analog, is synthesized by reacting p-tert-butylphenol with elemental sulfur in the presence of a base . Similarly, p-tert-butylcalix arene derivatives have been synthesized by reacting tetramethoxy-p-tert-butylcalix arene with n-butyllithium, followed by substitution with alkyl halides or carbon dioxide . These methods highlight the synthetic versatility and the possibility of introducing functional groups into the calixarene framework to tailor its properties and binding capabilities.

Molecular Structure Analysis

The molecular structure of calixarenes is characterized by their conformational flexibility. For example, p-tert-butylcalix arene can adopt a cone conformation, which is ideal for binding guest molecules . The structure of 5,11,17,23,29-penta-tert-butyl-31,32,33,34,35-pentapropoxycalix arene, a related compound, shows intramolecular hydrogen bonding and intermolecular interactions that contribute to its stability and potential for guest inclusion . The conformational properties of calixarenes can be further influenced by substituents, as seen in the case of tannin-like p-tert-butylcalix arene 1,3-diesters, which are stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Calixarenes undergo various chemical reactions that allow for the formation of complexes with different stoichiometries and properties. For instance, p-tert-butylcalix arene forms inclusion compounds with n-butylamine, resulting in different structural motifs depending on the stoichiometry and interactions involved . The coordination chemistry of p-tert-butylcalix arene with metal ions is also noteworthy, as it can bind paramagnetic transition and lanthanide metals to form polymetallic clusters with interesting structural and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of calixarenes are closely related to their molecular structure and the nature of the substituents. The flexibility of the calixarene structure, as observed in sulfur-bridged analogs, affects its ability to serve as an inclusion host for organic compounds . The presence of tert-butyl groups and other substituents influences the solubility, stability, and binding affinity of calixarenes, which are crucial factors in their application in supramolecular chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

1. Coordination Chemistry

- Application Summary: The calix4arene scaffold, which includes 4-tert-Butylcalix[5]arene, is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .

- Methods of Application: The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals . By varying reactants, stoichiometries and reaction or crystallisation conditions it is possible to access an incredible range of clusters .

- Results or Outcomes: The use of such complexes as metalloligands in the synthesis of polymetallic clusters has led to fascinating structural and magnetic properties .

2. Lubricant Additives

- Application Summary: 4-tert-Butylcalix[6]arene has been studied as a high-performance multifunctional additive for polyol lubricant base oils .

- Methods of Application: The tribological properties of 4-tert-Butylcalix[6]arene in terms of the friction coefficient and average wear scar diameter were evaluated by the four-ball test (ASTM D4172). The antioxidant properties of these additives were assessed via a universal oxidation test (IP-306) and anticorrosion study by standard ASTM D664 .

- Results or Outcomes: Of the two additives studied, cucurbit[6]uril shows great promise for applications in industrial areas, maintains excellent tribological ability and exhibits a better load-bearing tribofilm as per morphologies observed by scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy .

Sure, here are two more applications of 4-tert-Butylcalix5arene:

3. Anti-bacterial and Anti-biofilm Agents

- Application Summary: 4-tert-Butylcalix4arene tethered benzotriazolyl dendrimers have been evaluated for their therapeutic potential both in vitro and in vivo .

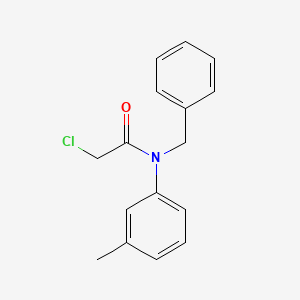

- Methods of Application: The dendrimers were synthesized using CuAAC click chemistry . They were then evaluated for their anti-bacterial and anti-biofilm activities against drug-resistant and slime producing organisms .

- Results or Outcomes: Among all the benzotriazolyl dendrimers developed, one compound was identified as the most effective. It provided potential anti-bacterial and anti-biofilm activities without imparting cytotoxicity to the eukaryotic systems .

4. Derivatization

- Application Summary: 4-tert-Butylcalix4arene is used as a starting material for further derivatization .

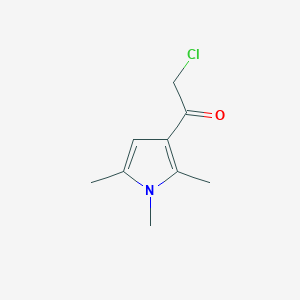

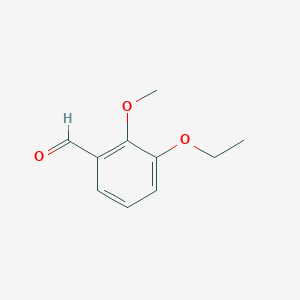

- Methods of Application: This includes various chemical reactions such as halogenation, acylation, and diazo coupling .

- Results or Outcomes: The outcome of these reactions is the production of a variety of derivatives of 4-tert-Butylcalix4arene, which can have a wide range of applications .

Sure, here are two more applications of 4-tert-Butylcalix5arene:

5. Multicomponent Reactions

- Application Summary: A Zirconium Complex of an N,O-type p-tert-Butylcalix4arene has been synthesized and applied in some multicomponent reactions .

- Methods of Application: The synthesis and characterization of a new octahedral Zr(IV) complex of oxygen-depleted N,O-type calixarene ligand comprising two distal-functionalized pyrazole rings have been reported . This complex has been utilized as an efficient catalyst for the synthesis of Biginelli adducts, bis(indolyl)methanes, and coumarins .

- Results or Outcomes: This complex showed superior activity for these multicomponent reactions in comparison to the corresponding Ti(IV) and Zn(II) analogues .

6. Drug Delivery

- Application Summary: Calix[n]arenes, including 4-tert-Butylcalix5arene, due to their shape and host−guest binding capabilities, have found numerous applications in drug delivery .

- Methods of Application: The three-dimensional structural architecture and ease of functionalization at the upper and/or lower rim of calix[n]arenes allow easy functionalization, expediently affording hundreds of grams in simple one-pot reactions .

- Results or Outcomes: The introduction of soft donors along with the presence of hard donors might be useful in tuning the stereoelectronic environment around the metal center .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJNUHSOASZVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369362 | |

| Record name | 4-tert-Butylcalix[5]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcalix[5]arene | |

CAS RN |

81475-22-1 | |

| Record name | 4-tert-Butylcalix[5]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[5]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)